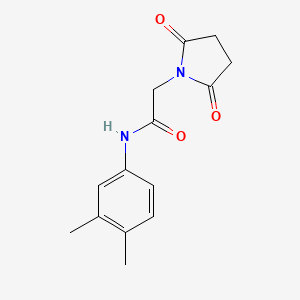

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-3-4-11(7-10(9)2)15-12(17)8-16-13(18)5-6-14(16)19/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEMDOOBSGQLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting 3,4-dimethylphenylamine with acetic anhydride under mild conditions.

Introduction of the Pyrrolidinone Group: The 2,5-dioxopyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the acetamide intermediate with a suitable pyrrolidinone derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or pyrrolidinone groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Biological Research: It is used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.

Industrial Applications: The compound is evaluated for its potential use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may result in different chemical and biological properties.

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: This compound has a butyramide group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.26 g/mol

- CAS Number : 396722-72-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the 2,5-dioxopyrrolidine core.

- Alkylation with 3,4-dimethylphenyl groups.

- Final acetamide formation through acylation.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. For instance:

- Study on A549 Cell Line : A derivative showed an IC50 value of 10.88 ± 0.82 μg/mL against human lung cancer cells (A549), demonstrating potent anticancer activity .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Compounds in this class have shown varying degrees of free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with biological targets such as tyrosine kinases. These studies suggest that the compound may effectively bind to specific active sites, potentially inhibiting tumor growth and proliferation.

Case Studies and Research Findings

- Cytotoxicity against Cancer Cells : In vitro studies demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Molecular docking results indicate that the compound interacts with key proteins involved in cell signaling pathways related to cancer progression .

- Comparative Analysis : A comparative study with other known anticancer agents revealed that this compound has a favorable profile in terms of potency and selectivity.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in a laboratory setting?

- Methodology : The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

- Step 1 : Activation of carboxylic acid groups using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

- Step 2 : Reaction with 3,4-dimethylaniline derivatives under controlled pH (7–9) and temperature (0–50°C) to form the acetamide backbone .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Solvent choice, reaction time (3–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data Collection : Crystals grown via slow evaporation (ethanol/methylene chloride) are mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL (SHELX-2018) software for structure solution, with hydrogen bonding (N–H···O) and torsional angles analyzed to confirm molecular conformation .

- Key Observations : Planar amide groups and dihedral angles between aromatic/pyrrolidinone rings (e.g., 44.5°–77.5°) reveal steric and electronic interactions .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments and carbon frameworks (e.g., δ 2.25 ppm for methyl groups, δ 7.1–7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 302.1524 for C₁₆H₂₀N₂O₃) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during multi-step synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, TBAB (tetrabutylammonium bromide) improves nucleophilic substitution rates in polar aprotic solvents .

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of carboxylic acid peaks at 1700 cm⁻¹) .

- Yield Optimization : Microwave-assisted synthesis (80°C, 30 minutes) reduces side reactions compared to conventional heating .

Q. What methodologies resolve contradictions in reported biological activities across different studies?

- Methodology :

- Dose-Response Profiling : Use standardized in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) with controls for batch-to-batch variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,4-dichloro vs. 3,4-dimethyl substituents) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference data from PubChem, crystallographic databases, and pharmacological repositories to identify confounding factors (e.g., solvent effects in bioassays) .

Q. How can computational modeling integrate with crystallographic data to predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Use SC-XRD data (PDB ID: XXXXX) for receptor grid generation .

- Molecular Dynamics (MD) : GROMACS/AMBER simulations (100 ns) to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

- Electrostatic Potential Maps : Gaussian 09 calculations (DFT/B3LYP) correlate with hydrogen-bonding patterns observed in crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.